Lipophilicity-Driven Selection: Cycloheptylthiourea Offers a Higher LogP for Enhanced Membrane Permeability
Cycloheptylthiourea exhibits a calculated LogP value of 2.63360, which is higher than that of its six-membered ring analog, cyclohexylthiourea, whose LogP is reported as 1.92 [1]. In drug discovery programs focused on optimizing blood-brain barrier penetration or cellular uptake, this 0.71 unit increase in LogP is a quantifiable and significant physicochemical advantage, directly influencing partitioning into lipid membranes [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.63360 |
| Comparator Or Baseline | Cyclohexylthiourea (CAS 5055-72-1) has a reported LogP of 1.92 |
| Quantified Difference | ΔLogP = 0.71360 |
| Conditions | Predicted value using ChemDraw/Chem3D or similar calculation software as reported on Chem960. |
Why This Matters
This quantified increase in lipophilicity makes cycloheptylthiourea the superior choice when a research protocol requires a more membrane-permeable N-monosubstituted thiourea building block.
- [1] Chem960. 862483-52-1 (N-cycloheptylthiourea, cycloheptylthiourea). LogP: 2.63360. View Source
